7-Bromo-3-methyl-3,4-dihydro-2H-1,3-benzoxazin-2-one

serine protease inhibition structure-activity relationship α-chymotrypsin

Sourcing position-specific 7-bromo benzoxazinones for serine protease SAR is hindered by the pharmacological non-interchangeability of halogen regioisomers-substituting 7-Br with 5-Br or 7-Cl alters target engagement and cellular phenotype. 7-Bromo-3-methyl-3,4-dihydro-2H-1,3-benzoxazin-2-one (CAS 2020021-56-9) resolves this bottleneck as a pre-installed 7-bromo-3-methyl building block, enabling direct evaluation of the dual-inhibitory profile on neutrophil elastase release and superoxide anion generation. • 98% purity; ready for Suzuki or Buchwald-Hartwig diversification at C7 • Enables systematic bromine-position SAR (5-, 6-, 7-, 8-bromo) without late-stage halogenation • Modulated electrophilicity (σₚ-Br = +0.23) supports reactivity tuning in targeted covalent inhibitor programs.

Molecular Formula C9H8BrNO2
Molecular Weight 242.07 g/mol
Cat. No. B12086110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-3-methyl-3,4-dihydro-2H-1,3-benzoxazin-2-one
Molecular FormulaC9H8BrNO2
Molecular Weight242.07 g/mol
Structural Identifiers
SMILESCN1CC2=C(C=C(C=C2)Br)OC1=O
InChIInChI=1S/C9H8BrNO2/c1-11-5-6-2-3-7(10)4-8(6)13-9(11)12/h2-4H,5H2,1H3
InChIKeyGGCGPEIWZLEXGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-3-methyl-1,3-benzoxazin-2-one: Baseline Profile


7-Bromo-3-methyl-3,4-dihydro-2H-1,3-benzoxazin-2-one (CAS: 2020021-56-9) is a heterocyclic small molecule belonging to the 1,3-benzoxazin-2-one class, characterized by a fused benzene-oxazine ring system with a bromine atom at the 7-position and a methyl group at the 3-position . With a molecular formula of C₉H₈BrNO₂ and a molecular weight of 242.07 g/mol, this compound is primarily utilized as a synthetic intermediate and a serine hydrolase inhibitor scaffold in early-stage medicinal chemistry research . The benzoxazinone core enables mechanism-based, covalent inhibition of serine proteases via formation of a stable acyl-enzyme complex at the active-site serine residue .

Non-Interchangeable Close Analogs of 7-Bromo-3-methyl-1,3-benzoxazin-2-one


Within the benzoxazinone serine protease inhibitor family, halogen identity and ring position are not interchangeable without altering target engagement. Structure-activity relationship (SAR) studies on α-chymotrypsin demonstrate that inhibitory potency is highly sensitive to the nature of the halogen substituent, with bromo substituents conferring greater potency than chloro, which in turn confer greater potency than unsubstituted analogs . In a parallel study on human neutrophil elastase (HNE) inhibition, 7-chloro-substituted benzoxazinone derivatives exhibited a distinct, position-dependent dual inhibitory profile on both elastase release and superoxide anion generation, a profile that was lost or altered when the halogen was repositioned to the 5-position . The additional presence of the 3-methyl group on the target compound introduces a steric and electronic modulation that further differentiates it from 3-unsubstituted or 3-aryl analogs, making direct substitution with a 6-bromo, 5-bromo, 7-fluoro, or 7-chloro variant chemically invalid for SAR continuity .

Quantitative Differentiators for 7-Bromo-3-methyl-1,3-benzoxazin-2-one


Halogen-Dependent Potency in Serine Protease Inhibition

In a systematic SAR study of 28 benzoxazinone derivatives against α-chymotrypsin, the presence of a bromo substituent on the phenyl ring was associated with increased inhibitory potency relative to chloro and unsubstituted analogs . The rank order of potency by halogen was F > Cl > Br > H, with the bromo-substituted derivatives occupying an intermediate-to-high potency tier with IC₅₀ values within the range of 6.5–341.1 µM for the series . Critically, the 7-position on the benzoxazinone core corresponds to the para-position of the appended phenyl ring in these SAR models, where strong electron-withdrawing groups (including bromo) demonstrated superior inhibition at para > meta > ortho . The target compound's 7-bromo substitution thus translates this SAR principle into a structurally distinct 1,3-benzoxazin-2-one scaffold with the bromine directly attached to the fused benzene ring, a configuration not represented in the comparator series .

serine protease inhibition structure-activity relationship α-chymotrypsin

Position-Dependent Selectivity in Neutrophil Elastase Inhibition

In a study of 5- and 7-chloro-substituted benzoxazinone derivatives evaluated in FMLP-activated human neutrophils, the 7-chloro isomers (analogous in substitution geometry to the target 7-bromo compound) exhibited distinct pharmacological behavior . Compounds 6–10 (7-chloro series) showed a potent dual inhibitory effect on both neutrophil elastase (NE) release and superoxide anion generation, whereas compounds 11–15 (5-chloro series) were highly selective—potently inhibiting only NE release . This demonstrates that the 7-position on the benzoxazinone core confers a broader, dual-mode pharmacodynamic signature that is absent at the 5-position. The target compound, bearing a 7-bromo substituent, is expected to retain this 7-position-derived dual inhibition capability, with the bromine atom potentially further modulating potency through enhanced electrophilicity of the lactone carbonyl .

neutrophil elastase positional selectivity dual inhibition

3-Methyl Substitution as a Key Differentiator

The target compound uniquely combines a 7-bromo with a 3-methyl substituent on the 1,3-benzoxazin-2-one core. The closest commercially cataloged analogs—6-bromo-3,4-dihydro-2H-1,3-benzoxazin-2-one (CAS 1199-04-8) and 6-bromo-4-hydroxy-3-methyl-3,4-dihydro-2H-1,3-benzoxazin-2-one—differ in both bromine position (6- vs. 7-) and the absence or presence of a 4-hydroxy group, making them structurally non-equivalent . In the benzoxazinone elastase inhibitor patent literature, 3-methyl substitution is explicitly envisioned alongside 7-halogen substitution in generic formulas (Formula I: R¹ = H or alkyl; R² = H or halogen), indicating that the combination of 3-alkyl and 7-halogen is a pharmacophoric requirement for a specific subset of serine hydrolase inhibitors . The 3-methyl group provides a defined steric environment around the lactam nitrogen that is absent in 3-H or 3-aryl derivatives, affecting both enzyme active-site complementarity and metabolic stability.

3-methyl substitution steric modulation scaffold diversification

Mechanism-Based Covalent Inhibition via Lactone Carbonyl

The benzoxazin-2-one scaffold acts as a mechanism-based, suicide inhibitor of serine proteases by forming a covalent acyl-enzyme intermediate with the catalytic serine residue . Bihel et al. demonstrated that 3,4-dihydro-5-bromo[1,4]oxazin-2-one derivatives exhibit time-dependent, irreversible inhibition of α-chymotrypsin consistent with this covalent mechanism . The electrophilicity of the lactone carbonyl—and thus the rate of enzyme acylation—is modulated by the electron-withdrawing character of the substituents on the aromatic ring, with bromine (σₚ = +0.23) providing a stronger electron-withdrawing effect than hydrogen (σₚ = 0.00) but weaker than fluorine (σₚ = +0.06), positioning the 7-bromo compound as an intermediate-reactivity covalent warhead . This contrasts with non-covalent, reversibly binding benzoxazinone analogs lacking the lactone carbonyl or bearing electron-donating substituents.

covalent inhibitor acyl-enzyme complex mechanism-based inhibition

Research Applications for 7-Bromo-3-methyl-1,3-benzoxazin-2-one


Serine Protease Inhibitor Hit-Finding and SAR-by-Catalog

Based on the established class-level SAR showing that 7-halogen substitution confers dual inhibition of neutrophil elastase release and superoxide anion generation in activated human neutrophils, this compound is a prioritized scaffold for hit-finding campaigns targeting inflammatory serine proteases such as HNE, proteinase-3, and cathepsin G . The 3-methyl group provides steric differentiation from 3-unsubstituted analogs, enabling SAR exploration at the lactam nitrogen position without requiring de novo synthesis .

Covalent Warhead Reactivity Tuning in TCI Design

The intermediate Hammett σₚ value of the bromine substituent (+0.23) positions the 7-bromo benzoxazinone as a covalent warhead with modulated electrophilicity—more reactive than unsubstituted analogs (σₚ-H = 0.00) but potentially more selective than strongly electron-withdrawing variants . This makes it suitable for systematic reactivity tuning in targeted covalent inhibitor (TCI) programs where balanced potency and selectivity are required .

Synthetic Intermediate for Diversified Compound Libraries

As a commercial building block available at 98% purity with the 7-bromo-3-methyl substitution pattern pre-installed , this compound serves as a key intermediate for library synthesis via Suzuki, Buchwald-Hartwig, or Ullmann coupling at the 7-position, enabling rapid generation of C7-diversified analogs without requiring late-stage bromination of the benzoxazine core .

Positional Isomer Comparator for Halogen SAR

Given the demonstrated position-dependence of pharmacological phenotype between 5- and 7-halogen benzoxazinones observed in neutrophil assays , this 7-bromo compound is an essential comparator for enzyme panels designed to establish comprehensive bromine-position SAR alongside 5-bromo, 6-bromo, and 8-bromo regioisomers, as well as the corresponding chloro and fluoro series .

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